4,4'-Azodianisole 4,4'-Azodianisole
Brand Name: Vulcanchem
CAS No.: 501-58-6
VCID: VC3762251
InChI: InChI=1S/C14H14N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
SMILES: COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

4,4'-Azodianisole

CAS No.: 501-58-6

Cat. No.: VC3762251

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Azodianisole - 501-58-6

Specification

CAS No. 501-58-6
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name bis(4-methoxyphenyl)diazene
Standard InChI InChI=1S/C14H14N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Standard InChI Key ICHNIWWYEHETFJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC
Canonical SMILES COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structure

Basic Information

4,4'-Azodianisole (CAS: 501-58-6) is an organic compound with the molecular formula C14H14N2O2. Its systematic IUPAC name is (E)-1,2-bis(4-methoxyphenyl)diazene. The structural backbone consists of two para-methoxyphenyl groups connected by an azo linkage (-N=N-).

Comparative Analysis with Related Compounds

Understanding 4,4'-Azodianisole requires comparison with structurally related compounds that share similar functional groups or transformation pathways. The table below compares 4,4'-Azodianisole with its oxidized form and another azo derivative:

Table 1: Comparison of 4,4'-Azodianisole with Related Compounds

Property4,4'-Azodianisole4,4'-Azoxyanisole4,4'-Azodianiline
CAS Number501-58-61562-94-3538-41-0
Molecular FormulaC14H14N2O2C14H14N2O3C12H12N4
Molecular Weight~242 (calculated)258.27212.25
Functional GroupsMethoxy, AzoMethoxy, AzoxyAmino, Azo
Physical AppearanceYellow (typical for azo compounds)Yellow monoclinic needles or bright yellow crystalsBrown powder
Melting PointNot specified in available sources117-119°C245°C
Water SolubilityLikely insoluble based on structureInsolubleInsoluble

The comparison reveals the structural relationships between these compounds, particularly highlighting how 4,4'-Azodianisole is related to 4,4'-Azoxyanisole, which contains an additional oxygen atom in the azo linkage .

Physical and Chemical Properties

Physical Characteristics

While direct data for 4,4'-Azodianisole is limited in available sources, its properties can be inferred from related compounds and general principles of azo chemistry:

Table 2: Physical Properties of 4,4'-Azodianisole

PropertyExpected Value/CharacteristicBasis for Estimation
Physical State at 25°CSolidCommon for azo compounds with similar molecular weight
ColorYellow to orangeCharacteristic of aromatic azo chromophore
Solubility in WaterLow to insolubleSimilar to 4,4'-Azoxyanisole which is insoluble in water
Solubility in Organic SolventsGood solubility in polar organic solventsTypical for methoxy-substituted aromatic compounds
Estimated Melting PointBetween 100-200°CBased on related compounds: 4,4'-Azoxyanisole (117-119°C) and 4,4'-Azodianiline (245°C)

Structural Characteristics and Bonding

The 4,4'-Azodianisole molecule features:

  • A central azo group (-N=N-) that adopts a trans configuration in its ground state

  • Two para-methoxyphenyl groups arranged symmetrically

  • Extensive π-electron delocalization across the entire molecule

  • Electron-donating methoxy groups that influence the electron density distribution

This structural arrangement contributes to the compound's stability, color, and reactivity patterns. The extended conjugation system involving the azo group and aromatic rings enables absorption in the visible region of the electromagnetic spectrum.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 4,4'-Azodianisole typically involves diazotization and coupling reactions. The primary synthetic route begins with 4-methoxyaniline (p-anisidine):

Table 3: Synthetic Route for 4,4'-Azodianisole

StepReactionReagentsConditionsKey Considerations
1. Diazotization4-methoxyaniline → diazonium saltNaNO2, HCl0-5°CTemperature control is critical to prevent decomposition of diazonium salt
2. CouplingDiazonium salt + 4-methoxyaniline → 4,4'-AzodianisoleAlkaline mediumpH 7-9The coupling reaction requires careful pH control
3. PurificationCrude product → Pure 4,4'-AzodianisoleRecrystallization (organic solvent)Room temperature to moderate heatingChoice of solvent affects purity and yield

Industrial Production Considerations

For industrial-scale production, the synthesis process incorporates several modifications:

  • Continuous flow reactors may replace batch processes for better temperature control

  • Automated systems help optimize reaction conditions and yields

  • Environmental considerations may dictate the use of greener solvents and reagents

  • Advanced purification techniques may be employed to achieve high purity levels

These modifications aim to improve efficiency, reduce environmental impact, and ensure consistent product quality.

Chemical Reactivity

Oxidation Reactions

4,4'-Azodianisole can undergo oxidation to form 4,4'-Azoxyanisole, which contains an additional oxygen atom attached to one nitrogen of the azo group. This oxidation reaction demonstrates the susceptibility of the azo linkage to oxidizing agents.

The resulting 4,4'-Azoxyanisole has the following properties:

Table 4: Properties of 4,4'-Azoxyanisole (Oxidation Product)

PropertyValueSource
Molecular FormulaC14H14N2O3
Molecular Weight258.27
Melting Point117-119°C
Physical AppearanceYellow monoclinic needles or bright yellow crystals
Boiling Point (estimated)401.53°C
Density1.14
Water SolubilityInsoluble
FormPowder to crystal
ColorLight yellow to brown

Reduction Reactions

The azo group in 4,4'-Azodianisole is susceptible to reduction, which can proceed through different pathways depending on the reducing agent and reaction conditions:

Table 5: Reduction Pathways for 4,4'-Azodianisole

Reducing AgentPrimary ProductReaction ConditionsComments
Mild reducing agents (Na2S2O4)4,4'-HydrazodianisoleModerate conditionsPartial reduction of the N=N bond to N-N
Strong reducing agents (Zn/acid)4-MethoxyanilineAcidic conditionsComplete cleavage of the N-N bond
Catalytic hydrogenation (H2/Pd)4,4'-Hydrazodianisole or 4-methoxyanilineDepends on catalyst and conditionsProduct distribution varies with reaction parameters

Photochemical Behavior

One of the most interesting aspects of 4,4'-Azodianisole is its photochemical behavior, particularly the reversible trans-cis isomerization around the azo bond:

Table 6: Photochemical Isomerization of 4,4'-Azodianisole

AspectTrans IsomerCis Isomer
Thermodynamic StabilityMore stableLess stable
FormationThermally favoredPhotochemically induced
Geometric ArrangementPlanar, extendedNon-planar, bent
Dipole MomentLowerHigher
UV-Vis AbsorptionStronger absorption bandWeaker, blue-shifted absorption
Reversion to Trans Form-Thermal relaxation or specific wavelength irradiation

This photoisomerization property forms the basis for numerous applications in photoresponsive materials and systems.

Applications and Uses

Materials Science Applications

The structure and properties of 4,4'-Azodianisole make it suitable for various applications in materials science:

Table 8: Materials Science Applications of 4,4'-Azodianisole

Application AreaSpecific UsesRelevant Properties
Liquid CrystalsComponents in display technologiesMolecular shape and electronic distribution
Photoswitching SystemsMolecular switches, optical storageReversible trans-cis isomerization
Dyes and PigmentsColoring agents for various materialsChromophoric azo group
Polymer AdditivesPhotoresponsive polymersAbility to undergo structural changes upon irradiation
Sensing MaterialsPhotochromic and thermochromic sensorsResponse to light and thermal stimuli

Research Applications

In research contexts, 4,4'-Azodianisole serves multiple purposes:

  • As a model compound for studying azo chemistry and photoisomerization

  • In the investigation of structure-property relationships in azo compounds

  • As a precursor for more complex molecular structures

  • In studies of electron transfer processes

  • For exploring self-assembly and supramolecular chemistry

Safety AspectInformationSource/Inference
Potential HazardsLikely harmful if inhaled, in contact with skin, or if swallowedBased on 4,4'-Azoxyanisole (Xn hazard code)
Fire HazardsPotentially flammable; dust may form explosive mixtures in airBased on 4,4'-Azoxyanisole (F hazard code)
Reactivity HazardsIncompatible with strong oxidizing agents and strong reducing agentsBased on reactivity of 4,4'-Azoxyanisole
Environmental ConcernsMay pose hazards to aquatic environmentsBased on WGK rating of related compounds

Current Research and Future Directions

Recent Research Trends

Current research involving azo compounds like 4,4'-Azodianisole focuses on several key areas:

  • Development of more environmentally friendly synthetic routes

  • Exploration of novel applications in smart materials and responsive systems

  • Investigation of structure-property relationships to fine-tune photochemical behavior

  • Integration into multifunctional materials for advanced applications

  • Computational studies to predict and explain photoisomerization mechanisms

Emerging Applications

Emerging applications for 4,4'-Azodianisole and similar azo compounds include:

  • Molecular machines and motors powered by photoisomerization

  • Stimuli-responsive drug delivery systems

  • Advanced optical data storage with improved capacity and durability

  • Smart textiles with color-changing or shape-changing properties

  • Energy harvesting materials utilizing photochemical reactions

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